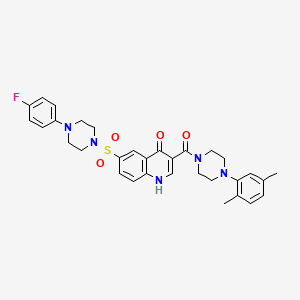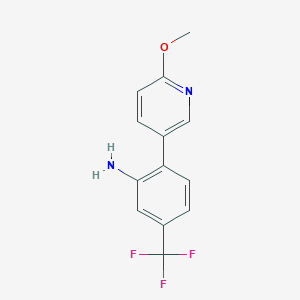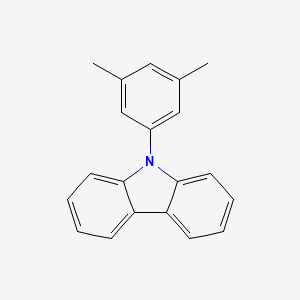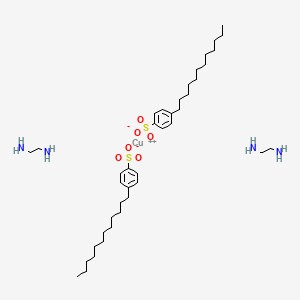
Dbedc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dbedc is synthesized by coordinating dodecylbenzenesulphonic acid with ethylenediamine and copper ions. The reaction typically involves mixing dodecylbenzenesulphonic acid with ethylenediamine in the presence of a copper salt under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing and reaction vessels to ensure uniformity and consistency. The reaction mixture is often heated to facilitate the coordination process, and the product is purified through filtration and crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Dbedc undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different copper oxidation states.
Reduction: It can be reduced back to its original state from higher oxidation states.
Substitution: The compound can undergo substitution reactions where the ethylenediamine ligands are replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Ligand exchange reactions often involve other amines or phosphines under controlled pH and temperature.
Major Products
The major products formed from these reactions include various copper complexes with different ligands and oxidation states .
Aplicaciones Científicas De Investigación
Dbedc has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in studies involving copper metabolism and enzyme activities.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the formulation of agricultural chemicals and coatings
Mecanismo De Acción
Dbedc exerts its effects by binding to the sulfhydryl groups of enzymes in pests and fungi, disrupting their metabolic processes. This binding inhibits enzyme activity, leading to the death of the target organisms. The compound’s strong adhesion properties ensure prolonged contact with the target, enhancing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Copper sulfate: Another copper-based fungicide but lacks the strong adhesion properties of Dbedc.
Dodecylbenzenesulfonic acid: Used in detergents but does not have the same pesticidal properties.
Ethylenediamine tetraacetic acid (EDTA): A chelating agent but not used as a pesticide
Uniqueness
This compound’s uniqueness lies in its combination of strong adhesion, penetration, and broad-spectrum pesticidal properties, making it more effective than other similar compounds .
Propiedades
Número CAS |
61607-82-7 |
|---|---|
Fórmula molecular |
C40H74CuN4O6S2 |
Peso molecular |
834.7 g/mol |
Nombre IUPAC |
copper;4-dodecylbenzenesulfonate;ethane-1,2-diamine |
InChI |
InChI=1S/2C18H30O3S.2C2H8N2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;2*3-1-2-4;/h2*13-16H,2-12H2,1H3,(H,19,20,21);2*1-4H2;/q;;;;+2/p-2 |
Clave InChI |
PZSIFLLRHQZAKV-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].C(CN)N.C(CN)N.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B14117573.png)

![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117599.png)
![[2-[3,4-Di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadecanoate](/img/structure/B14117600.png)
![1-(2-methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117610.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B14117611.png)
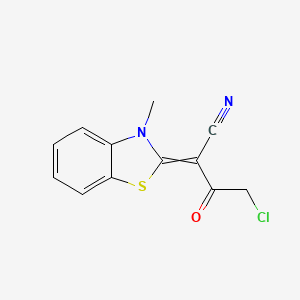
![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117618.png)
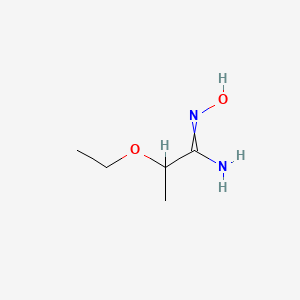
![ethyl 4-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14117624.png)

